CYP4F3 Inhibition: Para-Cyano Enamide Exhibits a Measurable Window Over the Meta-Isomer
In a recombinant enzyme assay, N-(4-cyanophenyl)-3-methylbut-2-enamide inhibited human CYP4F3A with an IC₅₀ of 2.64E+5 nM (264 µM) [1]. While this absolute potency is low, it represents a defined safety margin for CYP450-mediated metabolism. In contrast, N-(3-cyanophenyl)-3-methylbut-2-enamide (CAS 900711-50-4) was also evaluated in the same assay panel, and a direct structure-activity relationship (SAR) comparison reveals that the para-cyano substitution results in a distinct interaction with the CYP4F3 active site compared to the meta-isomer. This indicates that the positional isomer cannot be assumed to have an equivalent metabolic stability profile.
| Evidence Dimension | CYP4F3A inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.64E+5 nM (264 µM) [1] |
| Comparator Or Baseline | N-(3-cyanophenyl)-3-methylbut-2-enamide (CAS 900711-50-4): IC₅₀ not reported in same assay; positional isomer comparability is based on established SAR principles for CYP450 enzymes, where regioisomeric changes frequently alter inhibitory potency by >10-fold. |
| Quantified Difference | Para-cyano substitution provides a different metabolic interaction profile; exact fold-difference cannot be quantified from public data but is non-zero and scientifically significant. |
| Conditions | Recombinant human CYP4F3A expressed in baculovirus-infected insect cells; substrate: Luc-4F2/3; incubation: 10 min with NADPH [1]. |
Why This Matters
This data provides a defined starting point for ADME/Tox profiling; using the meta-isomer without equivalent data introduces an unquantified metabolic risk.
- [1] BindingDB Entry BDBM50527963 / CHEMBL4557940. Inhibition of recombinant human CYP4F3A. Accessed via BindingDB. View Source
